![molecular formula C11H9N3OS2 B2991291 7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol CAS No. 326891-39-8](/img/structure/B2991291.png)
7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7,9-Dimethyl-2-sulfanylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is a chemical compound that belongs to the class of thienopyrimidine derivatives . Thienopyrimidines are important and widely represented in medicinal chemistry as they are structural analogs of purines . They have various biological activities .
Synthesis Analysis
The synthesis of thienopyrimidine derivatives often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . Another synthetic strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis
The molecular structure of “7,9-Dimethyl-2-sulfanylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol” is characterized by the presence of a thienopyrimidine core, which is a fused ring system containing a thiophene and a pyrimidine ring . The compound also contains a pyrido group, two methyl groups at positions 7 and 9, a sulfanyl group at position 2, and a hydroxyl group at position 4 .Wissenschaftliche Forschungsanwendungen
Peptide/Protein Synthesis
A study by Ohkawachi et al. (2020) introduced sulfanylmethyl-installed dimethylaminopyridine, which has an acidic thiol group similar to aryl thiols due to zwitterion formation. This compound is utilized as an additive for native chemical ligation in peptide synthesis, showcasing the potential utility of sulfur-containing pyrido[3',2':4,5]thieno[3,2-d]pyrimidin derivatives in creating cyclic peptides and advancing protein synthesis techniques (Ohkawachi et al., 2020).
Antimicrobial Activity
Derivatives of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines have been synthesized and evaluated for their antimicrobial properties. Paronikyan et al. (2016) developed a single-step synthesis method for sulfanyl-substituted derivatives, which demonstrated regioselective alkylation and significant antimicrobial activity against both Gram-positive and Gram-negative bacteria (Paronikyan et al., 2016).
Anticancer Properties
A novel series of thieno[2, 3-d] pyrimidine derivatives has been identified for their anticancer activity. Ghorab and Alsaid (2016) synthesized compounds that showed promising in vitro anticancer activity against human breast cancer cell lines, with some compounds exhibiting higher activity than the reference drug Doxorubicin (Ghorab & Alsaid, 2016).
Kinase Inhibition for Cancer Therapy
Loidreau et al. (2015) reported on the design, synthesis, and evaluation of 8-arylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amines as inhibitors for Ser/Thr kinases, a class of enzymes involved in the regulation of cell division and cancer progression. Their research indicates that specific derivatives selectively inhibit kinases, presenting a new avenue for therapeutic development (Loidreau et al., 2015).
Zukünftige Richtungen
Thienopyrimidine derivatives, including “7,9-Dimethyl-2-sulfanylpyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4-ol”, hold a unique place in medicinal chemistry and drug development . Future research may focus on exploring their potential biological activities, developing more efficient synthetic methods, and designing new derivatives with improved properties .
Eigenschaften
IUPAC Name |
11,13-dimethyl-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS2/c1-4-3-5(2)12-10-6(4)7-8(17-10)9(15)14-11(16)13-7/h3H,1-2H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVMGGGHBQSQHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)NC(=S)N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
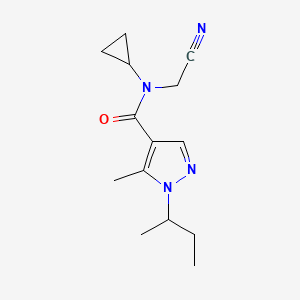

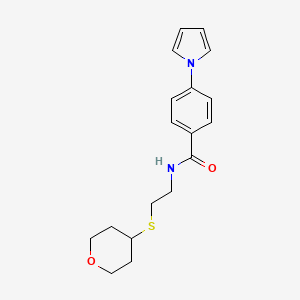
![N-{2-[1-(4-methylbenzoyl)piperidin-4-yl]ethyl}-5-(2-thienyl)isoxazole-3-carboxamide](/img/structure/B2991217.png)
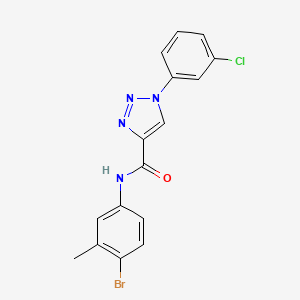
![(R)-3-(tert-butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2991222.png)
![ethyl 2-(1,7-dimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2991223.png)

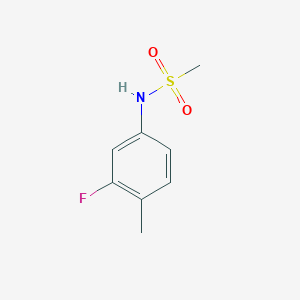

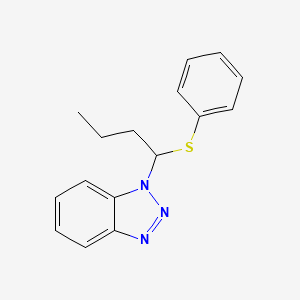
![Methyl 8-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2991228.png)
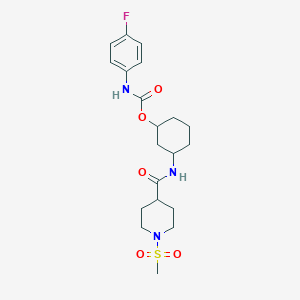
![2-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2991231.png)
